molecular formula C8H8ClFO2S B1527048 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride CAS No. 88972-03-6

4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B1527048
CAS No.: 88972-03-6
M. Wt: 222.66 g/mol
InChI Key: RVCGNZNOJBRAGG-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is an organofluorine compound with the molecular formula C8H8ClFO2S. It is a derivative of benzene, featuring a sulfonyl chloride group (-SO2Cl) attached to a benzene ring that is substituted with fluorine and methyl groups. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the chlorosulfonation of 4-fluoro-2,6-dimethylbenzene. This involves treating the benzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride may involve large-scale reactions with stringent control of temperature and pressure to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids (e.g., 4-fluoro-2,6-dimethylbenzenesulfonic acid).

  • Reduction: Sulfides or sulfoxides (e.g., 4-fluoro-2,6-dimethylbenzene-1-sulfide).

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters.

  • Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, for structural and functional studies.

  • Medicine: It is employed in the development of pharmaceuticals, including drugs that target specific biological pathways.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution by a nucleophile. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups on biomolecules or other chemical species.

Comparison with Similar Compounds

  • 4-Bromobenzenesulfonyl chloride: Similar structure with a bromine atom instead of fluorine.

  • 4-Chlorobenzenesulfonyl chloride: Similar structure with a chlorine atom instead of fluorine.

  • 4-Methylbenzenesulfonyl chloride: Similar structure without the fluorine atom.

Uniqueness: 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts different chemical properties compared to its bromo- and chloro- counterparts. The fluorine atom enhances the electron-withdrawing effect, making the compound more reactive in certain chemical reactions.

Properties

IUPAC Name

4-fluoro-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-5-3-7(10)4-6(2)8(5)13(9,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCGNZNOJBRAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717308
Record name 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88972-03-6
Record name 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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